tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate: is an organic compound with the molecular formula C16H20BrNO2. This compound is a derivative of carbamate and features a brominated naphthalene ring, making it a significant molecule in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate typically involves the reaction of 4-bromo-1,2-dihydronaphthalene with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation can yield brominated naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its brominated naphthalene ring makes it a valuable building block for complex organic synthesis .
Biology: In biological research, tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-bromo-2-methylphenyl)carbamate
- tert-Butyl (4-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)(methyl)carbamate
Uniqueness: tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tert-butyl and carbamate groups contribute to its stability and solubility .
Properties
Molecular Formula |
C16H20BrNO2 |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1,2-dihydronaphthalen-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18(4)14-10-9-13(17)11-7-5-6-8-12(11)14/h5-9,14H,10H2,1-4H3 |
InChI Key |
IZPXRPVOAWWLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
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